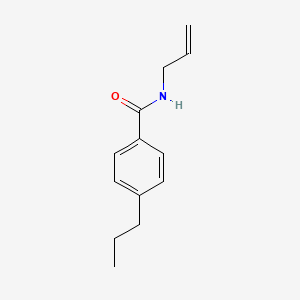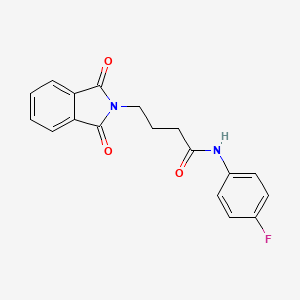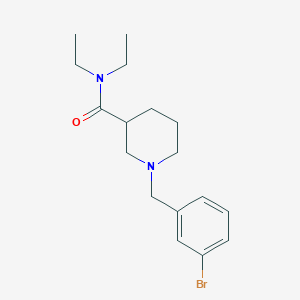
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BRL-15572 belongs to the class of piperidinecarboxamide compounds and has been shown to have a unique mechanism of action that makes it a promising candidate for future drug development.
作用機序
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide acts as a selective antagonist of the α2δ subunit of voltage-gated calcium channels, which are involved in the release of neurotransmitters in the brain. By blocking the α2δ subunit, 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide reduces the release of glutamate, a neurotransmitter that is associated with anxiety and depression.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing the levels of certain neurotransmitters in the brain, and reducing the activity of certain brain regions that are associated with anxiety and depression.
実験室実験の利点と制限
One advantage of using 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide in lab experiments is that it has a unique mechanism of action that makes it a promising candidate for drug development. However, one limitation is that it has only been studied in animal models, and its effects in humans are not yet known.
将来の方向性
There are several future directions for research on 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide, including:
1. Studying its effects in humans to determine its potential as a therapeutic agent for anxiety and depression.
2. Investigating its effects on other neurotransmitter systems in the brain to better understand its mechanism of action.
3. Developing more selective and potent α2δ antagonists based on the structure of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide.
4. Studying the potential of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
In conclusion, 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its unique mechanism of action and biochemical and physiological effects make it a promising candidate for future drug development. Further research is needed to determine its potential as a therapeutic agent in humans and to develop more selective and potent α2δ antagonists based on its structure.
合成法
The synthesis of 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide involves several steps, starting with the reaction of 3-bromobenzyl chloride with diethylamine to form 1-(3-bromobenzyl)-N,N-diethylamine. This intermediate is then reacted with piperidinecarboxylic acid to form 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide.
科学的研究の応用
1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Several studies have shown that 1-(3-bromobenzyl)-N,N-diethyl-3-piperidinecarboxamide has anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O/c1-3-20(4-2)17(21)15-8-6-10-19(13-15)12-14-7-5-9-16(18)11-14/h5,7,9,11,15H,3-4,6,8,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOUTBBZYWMAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
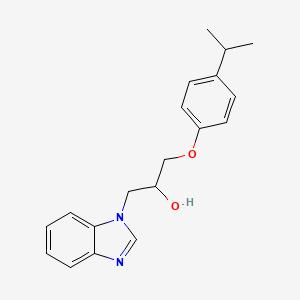
![2-[6-(2,3-dihydro-1H-indol-1-yl)-6-oxohexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4975303.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
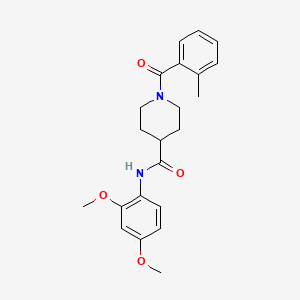
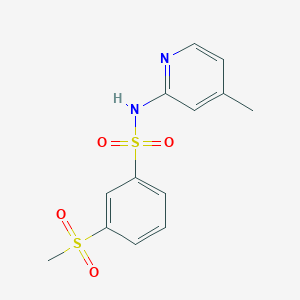
![methyl 2-(5-{[1-(4-bromo-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B4975331.png)
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)
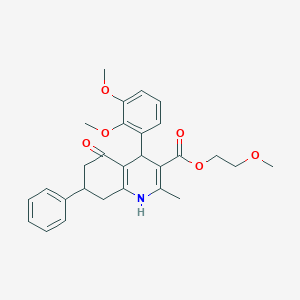

![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
